REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([O:8][CH3:9])([CH3:7])[C:4](=[O:6])[CH3:5].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>CO>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:5][C:4](=[O:6])[C:3]([O:8][CH3:9])([O:2][CH3:1])[CH3:7]
|
Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
COC(C(C)=O)(C)OC
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Name
|
|
Quantity
|
90.2 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed continuously from the reaction solution by means of distillation
|
Type
|
CUSTOM
|
Details
|
Crystallization
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Type
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TEMPERATURE
|
Details
|
was cooled, with the crystallization
|
Type
|
ADDITION
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Details
|
by adding a little heptane
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(C(C)(OC)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128.24 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |